molecular formula C12H11N3 B115089 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile CAS No. 120450-05-7

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile

Cat. No. B115089
M. Wt: 197.24 g/mol
InChI Key: HWOHHBHQMXCJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile, or p-tolylpyrrole-3-carbonitrile (TPP) is an organic compound which has a variety of uses in scientific research and laboratory experiments. It is a colorless solid with a molecular weight of 212.26 g/mol and a melting point of 108-110°C. TPP is a versatile compound that is used in a wide range of applications due to its unique properties.

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have explored the utility of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile derivatives in synthesizing novel heterocyclic structures. For instance, the catalyzed synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines was achieved starting from a similar pyrrole derivative. This process, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), highlights the compound's versatility in generating complex molecular architectures under mild conditions (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Advanced Material Development

Another area of application includes the development of advanced materials, such as corrosion inhibitors for metals. A study demonstrated the efficiency of pyrrole-3-carbonitrile derivatives as anodic type inhibitors for mild steel in acidic conditions, showcasing their potential in protecting metals against corrosion. This application is crucial for extending the lifespan of metal components in industrial settings (Verma et al., 2015).

Biologically Active Compounds Synthesis

Moreover, 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile serves as a key precursor in synthesizing biologically active molecules. The compound has been utilized to create pyrrolo[2,3-b]pyridine scaffolds with significant biological activity, offering a pathway for developing new therapeutic agents (Sroor, 2019).

Insecticidal Applications

Research into pyrrole derivatives has also extended into agrochemicals, with certain derivatives showing promising insecticidal activities. The synthesis and evaluation of these compounds against pests like the cotton leafworm, Spodoptera littoralis, underscore their potential in agricultural pest management (Abdelhamid et al., 2022).

properties

IUPAC Name

2-amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOHHBHQMXCJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557899
Record name 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile

CAS RN

120450-05-7
Record name 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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